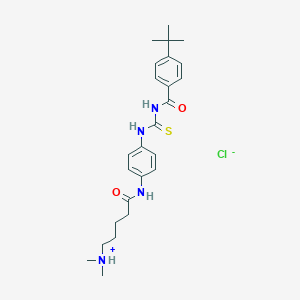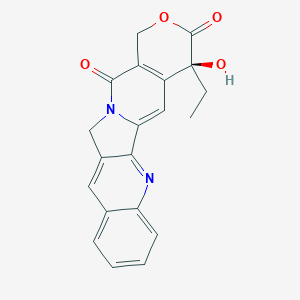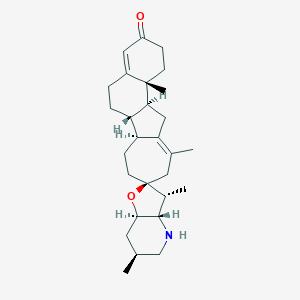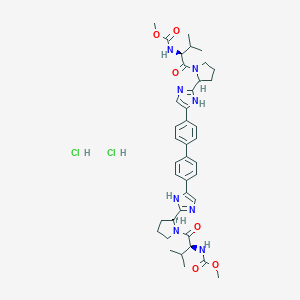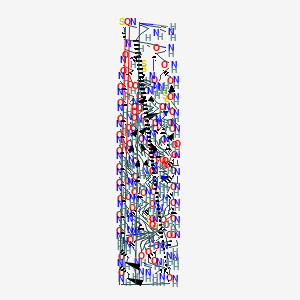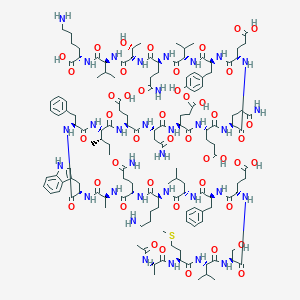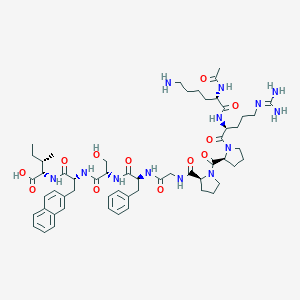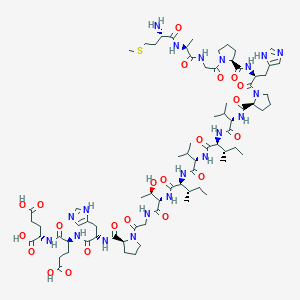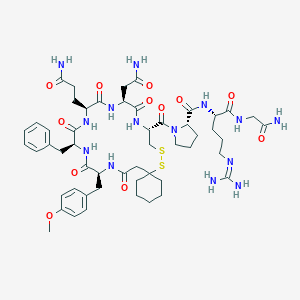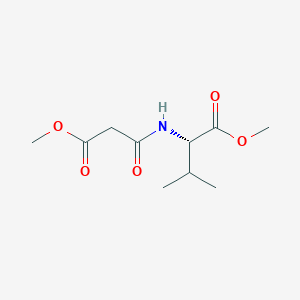
ZLc002
Overview
Description
ZLc002 is a selective inhibitor of the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This compound has shown promise in suppressing inflammatory nociception and chemotherapy-induced neuropathic pain. It is also being researched for its potential in treating anxiety disorders and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZLc002 is synthesized through the condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride. The detailed synthetic procedures involve the use of reagents such as N-methylmorpholine and D-valine methyl ester hydrochloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The process would likely involve the same reagents and conditions as the laboratory synthesis but on a larger scale.
Chemical Reactions Analysis
Types of Reactions
ZLc002 primarily undergoes reactions that disrupt protein-protein interactions, specifically between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This disruption is crucial for its biological activity .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as N-methylmorpholine and D-valine methyl ester hydrochloride. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the condensation reaction .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is a selective inhibitor of the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase .
Scientific Research Applications
ZLc002 has several scientific research applications, including:
Mechanism of Action
ZLc002 exerts its effects by selectively inhibiting the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This inhibition disrupts downstream signaling pathways that are involved in pain and inflammation. The compound has been shown to reduce co-immunoprecipitation of full-length neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
(Rac)-ZLc002: A racemic mixture of ZLc002 with similar biological activity.
Uniqueness
This compound is unique in its selective inhibition of the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This specificity makes it a valuable tool for studying neuronal signaling pathways and developing new therapeutic agents for pain and inflammation .
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
BWPKYDAJBOUZDX-VIFPVBQESA-N |
SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZLc002; ZLc-002; ZLc 002 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)
![1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B548020.png)
